

Application Note: Interpretation of the Mass Spectrum of Methyl 18-methylnonadecanoate

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Compound of Interest		
Compound Name:	Methyl 18-methylnonadecanoate	
Cat. No.:	B3044313	Get Quote

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Abstract

This document provides a detailed guide to the interpretation of the electron ionization (EI) mass spectrum of **Methyl 18-methylnonadecanoate**, an iso-branched fatty acid methyl ester (FAME). Included are the characteristic fragmentation patterns, a summary of key spectral data, a standard protocol for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and visual diagrams illustrating the fragmentation pathway and experimental workflow. This information is critical for the accurate identification and structural elucidation of this compound in complex biological and chemical matrices.

Introduction

Methyl 18-methylnonadecanoate is a saturated branched-chain fatty acid methyl ester. The analysis of FAMEs is crucial in various fields, including food science, biofuel development, and biomedical research, for profiling fatty acid composition.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of FAMEs.[2][3] Fatty acids are typically derivatized to their methyl esters to increase their volatility and thermal stability, making them amenable to GC analysis.[3]

The mass spectra of FAMEs exhibit characteristic fragmentation patterns that provide valuable structural information. Electron ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, which can be used for library matching and structural



elucidation.[4] For iso-branched FAMEs like **Methyl 18-methylnonadecanoate**, specific cleavage patterns related to the branched point are key to its unambiguous identification.[5][6]

Experimental Protocols

A standard protocol for the analysis of fatty acids as their methyl esters by GC-MS is outlined below.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Fatty acids in a sample must first be converted to their corresponding methyl esters. A common method involves esterification using boron trifluoride (BF3) in methanol.

Materials:

- Sample containing fatty acids (1-25 mg)
- Boron trifluoride-methanol solution (12-14% w/w)
- Heptane or Hexane (GC grade)
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Micro reaction vessel (5-10 mL)

Procedure:

- Place 1-25 mg of the lipid-containing sample into a micro reaction vessel.
- Add 2 mL of BF3-methanol solution to the vessel.
- Cap the vessel tightly and heat at 100°C for 5-10 minutes.
- Cool the vessel to room temperature.



- Add 1 mL of heptane or hexane and 1 mL of saturated sodium chloride solution.
- Vortex the mixture vigorously for 1 minute.
- Allow the layers to separate. The upper organic layer contains the FAMEs.
- Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector is used.

GC Conditions (Typical):

- Column: A polar capillary column, such as one with a cyanopropyl stationary phase (e.g., HP-88 or equivalent), is recommended for good separation of FAME isomers. A standard non-polar column like a 5% phenyl-methylpolysiloxane can also be used.
- Injector Temperature: 250°C
- Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at a rate of 3-5°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection Volume: 1 μL (with an appropriate split ratio, e.g., 50:1).

MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C



Scan Range: m/z 40-550

Data Presentation

The mass spectrum of **Methyl 18-methylnonadecanoate** is characterized by several key ions. The quantitative data from a representative mass spectrum is summarized in the table below.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Ion Fragment
74	100	[CH₃OC(OH)=CH₂]+ (McLafferty rearrangement product)
87	~84	[CH₃OCO(CH₂)₂] ⁺
57	~36	[C ₄ H ₉] ⁺
75	~34	[CH₃OC(OH)₂] ⁺
143	~28	[CH₃OCO(CH₂) ₆] ⁺
283	Low	[M - 43]+; [M - C_3H_7]+ (Loss of the terminal isopropyl group)
326	Low/Absent	[M] ⁺ (Molecular Ion)

Data is compiled from representative spectra available in public databases.[7]

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of **Methyl 18-methylnonadecanoate** provides a clear fragmentation pattern that allows for its structural confirmation.

- Molecular Ion ([M]+): The molecular ion for Methyl 18-methylnonadecanoate (C21H42O2) is expected at m/z 326.[8][9] In EI mass spectra of long-chain FAMEs, the molecular ion peak is often of very low abundance or completely absent.[4]
- Base Peak (m/z 74): The most intense peak in the spectrum (the base peak) is typically at m/z 74. This ion is characteristic of saturated FAMEs and is formed via a McLafferty



rearrangement involving the methoxycarbonyl group.[10] This confirms the presence of a methyl ester of a fatty acid.

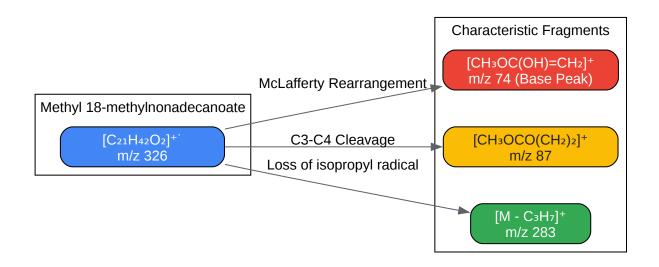
- m/z 87: A prominent peak at m/z 87 is also characteristic of FAMEs and is formed by the cleavage of the C-C bond between C3 and C4.
- Alkyl Chain Fragmentation: The spectrum shows a series of hydrocarbon fragment ions separated by 14 Da (corresponding to CH₂ groups), which is typical for the fragmentation of a long aliphatic chain.
- Identification of the Branch Point: For an iso-branched fatty acid like Methyl 18-methylnonadecanoate, a key diagnostic fragment is the loss of the terminal isopropyl group. The molecule has a methyl group at the C18 position, which forms an isopropyl terminal end. Cleavage at the C17-C18 bond results in the loss of an isopropyl radical (•C₃H₇, mass of 43 Da). This gives rise to a fragment ion at [M 43]+, which corresponds to m/z 283 (326 43).[5][6] The presence of this ion is a strong indicator of an iso-branched structure.
- Other Fragment Ions: The ion at m/z 57 corresponds to a butyl fragment ([C₄H₃]+), likely from the branched end of the molecule. The ion at m/z 143 is part of the series of carbomethoxyalkyl ions [CH₃OCO(CH₂)n]+.

By combining the information from the characteristic FAME fragments (m/z 74 and 87), the evidence of a long aliphatic chain, and the diagnostic loss of an isopropyl group ([M-43]+), the structure of **Methyl 18-methylnonadecanoate** can be confidently assigned.

Visualization

The following diagrams illustrate the key processes described in this application note.

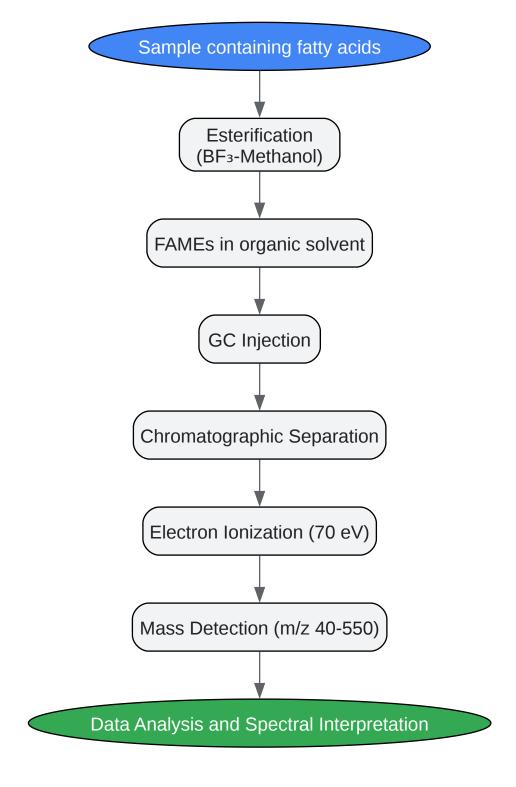




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Caption: Fragmentation pathway of **Methyl 18-methylnonadecanoate** in EI-MS.





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